3-(Naphthalen-2-yl)cyclohexan-1-one, also known as 3-naphthalen-2-ylcyclohexanone, is an organic compound characterized by a cyclohexanone structure substituted with a naphthalene moiety. Its molecular formula is with a molecular weight of approximately 224.30 g/mol. This compound is classified under ketones due to the presence of the carbonyl group (C=O) in its structure.
The compound can be synthesized through various chemical reactions, primarily involving the condensation of 2-naphthaldehyde and cyclohexanone. This reaction typically requires a base catalyst to facilitate the process.
3-(Naphthalen-2-yl)cyclohexan-1-one is classified as:
The primary method for synthesizing 3-(Naphthalen-2-yl)cyclohexan-1-one involves an aldol condensation reaction between 2-naphthaldehyde and cyclohexanone. The synthesis can be summarized as follows:
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. These methods focus on optimizing reaction conditions and minimizing waste, contributing to more sustainable production practices.
The molecular structure of 3-(Naphthalen-2-yl)cyclohexan-1-one features:
Property | Value |
---|---|
CAS Number | 607375-47-3 |
Molecular Formula | C16H16O |
Molecular Weight | 224.30 g/mol |
IUPAC Name | 3-naphthalen-2-ylcyclohexan-1-one |
InChI Key | CJZGZPTYKOPUPG-UHFFFAOYSA-N |
SMILES | C1CC(CC(=O)C1)C2=CC3=CC=CC=C3C=C2 |
3-(Naphthalen-2-yl)cyclohexan-1-one can participate in various chemical reactions:
Reagents used in these reactions include:
The mechanism of action for reactions involving 3-(Naphthalen-2-yl)cyclohexan-1-one varies based on the type of reaction:
The physical properties of 3-(Naphthalen-2-yl)cyclohexan-1-one include:
Key chemical properties include:
The compound has been characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
3-(Naphthalen-2-yl)cyclohexan-1-one has several scientific applications:
This compound exemplifies the intersection of synthetic chemistry and practical applications in various fields, making it a subject of interest for ongoing research and development efforts.
CAS No.: 57583-54-7
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: